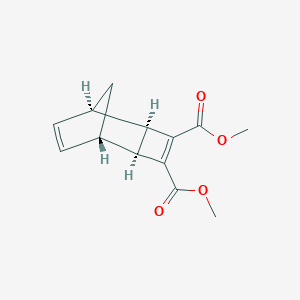![molecular formula C9H5N3O B083936 Isoxazolo[4,5-b]quinoxaline CAS No. 14094-93-0](/img/structure/B83936.png)
Isoxazolo[4,5-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazolo[4,5-b]quinoxaline is a heterocyclic compound that combines the structural features of oxazole and quinoxaline. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of Isoxazolo[4,5-b]quinoxaline typically involves multiple steps. One common method starts with 6-amino-2-chloroquinoxaline. The synthetic route includes iodination at the C5 position, substitution of the chloro group, amidation, and copper-catalyzed cyclization. This method yields 2,7-disubstituted oxazolo[5,4-f]quinoxalines with overall yields ranging from 28% to 44% . Another approach involves similar steps but starts with 6-amino-3-chloroquinoxaline, resulting in 2,8-disubstituted oxazolo[5,4-f]quinoxalines with an overall yield of 39% .
Analyse Des Réactions Chimiques
Isoxazolo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace existing functional groups on the compound.
Cyclization: This reaction forms ring structures, often catalyzed by metals such as copper.
Applications De Recherche Scientifique
Isoxazolo[4,5-b]quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mécanisme D'action
The mechanism of action of Isoxazolo[4,5-b]quinoxaline involves its interaction with molecular targets such as GSK3. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing its activity. This inhibition affects various signaling pathways and cellular processes regulated by GSK3 .
Comparaison Avec Des Composés Similaires
Isoxazolo[4,5-b]quinoxaline can be compared to other similar compounds, such as:
Oxazolo[5,4-f]quinoxaline: This compound has a similar structure but differs in the position of the nitrogen atoms and the fused rings.
Oxazolo[4,5-h]quinoline: Lacking one nitrogen atom, this compound has shown anti-allergic activities.
Pyrazolo[3,4-b]quinoxaline: Another related compound, known for its inhibitory effects on cyclin-dependent kinases.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
14094-93-0 |
|---|---|
Formule moléculaire |
C9H5N3O |
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
[1,2]oxazolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C9H5N3O/c1-2-4-7-6(3-1)11-8-5-10-13-9(8)12-7/h1-5H |
Clé InChI |
PEKVEFZJNXSPFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=NOC3=N2 |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C=NOC3=N2 |
Synonymes |
Isoxazolo[4,5-b]quinoxaline (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)



